5-chloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary targets of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These enzymes play crucial roles in various cellular processes, including cell division, proliferation, and apoptosis.
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction leads to changes in the cellular processes controlled by these enzymes, such as cell division and apoptosis.
Biochemical Pathways
For instance, the inhibition of Glycogen synthase kinase-3 beta could disrupt the Wnt signaling pathway, which plays a key role in cell proliferation and differentiation .
Result of Action
The action of this compound at the molecular and cellular level results in the inhibition of cell division and induction of apoptosis . This is evidenced by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.
Chlorination: The hydroxyl group at the 4-position is replaced with a chlorine atom using phosphoryl chloride (POCl3) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
Purification: The reaction mixture is then neutralized, and the product is isolated by filtration and drying.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The pyrrolo[2,3-d]pyrimidine core can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Electrophilic Substitution: Halogenating agents like N-iodosuccinimide (NIS) and nitrating agents like nitric acid are used under controlled conditions.
Major Products
Nucleophilic Substitution: Substituted pyrrolo[2,3-d]pyrimidines with various functional groups at the 5-position.
Electrophilic Substitution: Halogenated or nitrated derivatives of pyrrolo[2,3-d]pyrimidine.
Scientific Research Applications
5-Chloro-7H-pyrrolo[2,3-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases
Biological Studies: The compound is used in the study of cell signaling pathways and apoptosis due to its ability to inhibit specific kinases.
Chemical Synthesis: It is a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with the chlorine atom at the 4-position.
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine: Bromine atom instead of chlorine at the 5-position.
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine: Iodine atom instead of chlorine at the 5-position.
Uniqueness
5-Chloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
5-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBDMVYIUGZSKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654984 | |
Record name | 5-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041864-02-1 | |
Record name | 5-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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